Cas no 1734-00-5 (2-Naphthalenecarbonylchloride, 3-hydroxy-)

2-Naphthalenecarbonylchloride, 3-hydroxy- 化学的及び物理的性質
名前と識別子
-
- 2-Naphthalenecarbonylchloride, 3-hydroxy-
- 3-hydroxy-2-naphthoyl chloride
- 3-hydroxynaphthalene-2-carbonyl chloride
- 3-Naphthol-2-carbonyl chloride
- 2-hydroxy-3-naphthoic acid chloride
- 2-Hydroxy-3-naphthoyl chloride
- 2-Naphthalenecarbonylchloride,3-hydroxy
- 2-Naphthoylchloride,3-hydroxy-(6CI,7CI,8CI)
- 3-Hydroxy-[2]naphthoylchlorid
- 3-Hydroxy-2-naphthalenecarbonyl chloride
- 3-Hydroxy-2-naphthoic acid chloride
- 3-hydroxynaphthalene-2-carboxylic acid chloride
- 3-Hydroxy-naphthoesaeure-(2)-chlorid
- 2-Naphthalenecarbonyl chloride, 3-hydroxy-
- (1,1-dimethylpiperidin-1-ium-4-yl) 2,2-di(phenyl)acetate
- (1,1-dimethylpiperidin-1-ium-4-yl) 2,2-di(phenyl)ethanoate
- 2,2-di(phenyl)acetic acid (1,1-dimethylpiperidin-1-ium-4-yl) ester
- BDBM50421651
- 1734-00-5
- SCHEMBL1889553
- DTXSID90512506
-
- MDL: MFCD11617041
- インチ: InChI=1S/C11H7ClO2/c12-11(14)9-5-7-3-1-2-4-8(7)6-10(9)13/h1-6,13H
- InChIKey: RLCZBUOZNFAZLK-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=CC(=C(C=C2C=C1)O)C(=O)Cl
計算された属性
- せいみつぶんしりょう: 206.01300
- どういたいしつりょう: 206.0134572g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 229
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 37.3Ų
じっけんとくせい
- PSA: 37.30000
- LogP: 2.92440
2-Naphthalenecarbonylchloride, 3-hydroxy- セキュリティ情報
2-Naphthalenecarbonylchloride, 3-hydroxy- 税関データ
- 税関コード:2916399090
- 税関データ:
中国税関コード:
2916399090概要:
29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
要約:
29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
2-Naphthalenecarbonylchloride, 3-hydroxy- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A219003775-1g |
1-Naphthol-2-carbonyl chloride |
1734-00-5 | 98% | 1g |
1,651.30 USD | 2021-06-15 | |
Alichem | A219003775-500mg |
1-Naphthol-2-carbonyl chloride |
1734-00-5 | 98% | 500mg |
980.00 USD | 2021-06-15 |
2-Naphthalenecarbonylchloride, 3-hydroxy-に関する追加情報
3-Hydroxy-2-Naphthalenecarbonyl Chloride (CAS No. 1734-00-5): A Comprehensive Overview
3-Hydroxy-2-naphthalenecarbonyl chloride, also known by its CAS number 1734-00-5, is a significant compound in the field of organic chemistry, particularly within the realm of naphthalene derivatives. This compound has garnered attention due to its unique structural properties and versatile applications in various chemical industries. In this article, we delve into the molecular structure, synthetic methods, chemical properties, and applications of 3-hydroxy-2-naphthalenecarbonyl chloride, while incorporating recent advancements in its research.
The molecular structure of 3-hydroxy-2-naphthalenecarbonyl chloride is characterized by a naphthalene ring system with a hydroxyl group (-OH) at the 3-position and a carbonyl chloride group (-COCl) at the 2-position. This arrangement imparts the compound with unique electronic and steric properties, making it highly reactive in various chemical transformations. The presence of the hydroxyl group introduces additional functional diversity, enabling it to participate in a wide range of reactions, including nucleophilic substitutions, condensations, and cyclizations.
Recent studies have highlighted the role of 3-hydroxy-2-naphthalenecarbonyl chloride in the synthesis of advanced materials. For instance, researchers have employed this compound as a precursor for the preparation of novel polycyclic aromatic hydrocarbons (PAHs), which exhibit exceptional thermal stability and electronic conductivity. These materials hold promise for applications in organic electronics, such as flexible displays and photovoltaic devices.
In terms of synthesis, 3-hydroxy-2-naphthalenecarbonyl chloride can be prepared via several routes. One common method involves the Friedel-Crafts acylation of naphthalene derivatives, followed by hydroxylation at the 3-position. Another approach utilizes oxidative coupling reactions, where intermediates are subjected to controlled oxidation to introduce the hydroxyl group. These methods have been optimized to enhance yield and purity, ensuring scalability for industrial applications.
The chemical properties of 3-hydroxy-2-naphthalenecarbonyl chloride are heavily influenced by its functional groups. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attacks by amines, alcohols, or phenols. This reactivity has been exploited in peptide synthesis and polymer chemistry, where it serves as an efficient coupling agent. Additionally, the hydroxyl group at the 3-position facilitates hydrogen bonding, which can be leveraged in designing drug delivery systems or supramolecular assemblies.
Recent advancements in green chemistry have also extended to the synthesis and application of 3-hydroxy-2-naphthalenecarbonyl chloride. Researchers have developed catalytic systems that reduce waste generation and improve reaction efficiency during its production. For example, the use of transition metal catalysts has enabled selective transformations under mild conditions, minimizing environmental impact while maintaining product quality.
In conclusion, 3-hydroxy-2-naphthalenecarbonyl chloride (CAS No. 1734-00-5) stands as a pivotal compound in modern organic chemistry due to its structural versatility and diverse applications. Its role in material science, pharmaceuticals, and green chemistry underscores its significance in advancing technological frontiers. As research continues to uncover new potential uses for this compound, its impact on various industries is expected to grow significantly.
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